molecular formula C7H8N2O2 B1500530 5-(Aminomethyl)pyridine-2-carboxylic acid CAS No. 53397-80-1

5-(Aminomethyl)pyridine-2-carboxylic acid

Cat. No.: B1500530
CAS No.: 53397-80-1
M. Wt: 152.15 g/mol
InChI Key: VGLKYVZUHILZIE-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

5-(Aminomethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound belonging to the pyridine carboxylic acid family. Its molecular formula is $$ \text{C}8\text{H}{10}\text{N}2\text{O}2 $$, featuring a pyridine core substituted with a carboxylic acid group at the 2-position and an aminomethyl group at the 5-position. The systematic IUPAC name is This compound , though it is occasionally referenced by its CAS number (53397-80-1) or alternative descriptors such as methyl 5-(aminomethyl)picolinate in salt forms.

The compound’s structure combines aromaticity from the pyridine ring with the reactivity of its functional groups. The carboxylic acid group enables hydrogen bonding and salt formation, while the aminomethyl side chain facilitates nucleophilic reactions, making it a versatile intermediate in synthetic chemistry.

Historical Context in Pyridine Chemistry

Pyridine chemistry emerged in the 19th century with Thomas Anderson’s isolation of pyridine from bone oil. The development of pyridine derivatives accelerated with Aleksei Chichibabin’s 1924 synthesis method, which utilized aldehydes and ammonia to construct pyridine rings. These foundational works paved the way for functionalized pyridines, including carboxylated and aminated variants.

This compound represents a modern iteration of these efforts, leveraging advances in regioselective substitution techniques. Its synthesis often involves multi-step processes, such as the ammoxidation of picoline derivatives followed by hydrolysis or metal-catalyzed coupling reactions.

Significance in Heterocyclic Chemical Research

Pyridine derivatives are pivotal in medicinal and materials chemistry due to their electronic diversity and bioisosteric potential. This compound exemplifies this utility, serving as a precursor in drug discovery and coordination chemistry. Its aminomethyl and carboxylic acid groups enable:

  • Chelation : The compound can bind metal ions, akin to picolinic acid.
  • Functionalization : The amino group permits conjugation with biomolecules or polymers.
  • Pharmacophore Integration : Pyridine cores are prevalent in FDA-approved drugs, particularly kinase inhibitors and antivirals.

Recent studies highlight its role in synthesizing novel anticancer agents and enzyme inhibitors, underscoring its relevance in targeting biological pathways.

Related Pyridine Carboxylic Acid Derivatives

The pyridine carboxylic acid family includes structurally analogous compounds with distinct substitution patterns:

Compound Name Substitution Pattern Key Properties
Picolinic acid 2-carboxylic acid Metal chelation, neuroprotective roles
Nicotinic acid 3-carboxylic acid Vitamin B3, lipid-lowering agent
Isonicotinic acid 4-carboxylic acid Antitubercular applications
5-Aminopyridine-2-carboxylic acid 2-carboxylic acid, 5-amino Intermediate in dye synthesis

Compared to these derivatives, this compound offers enhanced solubility and reactivity due to its primary amine, enabling diverse synthetic modifications. For instance, its ester derivatives, such as methyl 5-(aminomethyl)picolinate dihydrochloride, are utilized in peptide coupling reactions.

Properties

IUPAC Name

5-(aminomethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,3,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLKYVZUHILZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665050
Record name 5-(Aminomethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53397-80-1
Record name 5-(Aminomethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: 5-(Aminomethyl)pyridine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders. Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved are often identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Biological Relevance Synthesis Method Reference
This compound C₇H₈N₂O₂ 152.15 -NH₂CH₂ at C5, -COOH at C2 DPP-4 inhibitor candidate Hydrogenation of cyano precursors
5-Aminopyridine-2-carboxylic acid C₆H₆N₂O₂ 138.12 -NH₂ at C5, -COOH at C2 Intermediate in organic synthesis Direct amination of pyridine cores
3-(Aminomethyl)pyridine-2-carboxylic acid C₇H₈N₂O₂ 152.15 -NH₂CH₂ at C3, -COOH at C2 Not explicitly stated Multi-step parallel synthesis
5-Phenylpyrimidine-2-carboxylic acid C₁₁H₈N₂O₂ 200.19 Phenyl at C5, -COOH at C2 (pyrimidine core) Metal coordination studies Condensation reactions
4-Amino-2-methyl-5-pyrimidinecarboxylic acid C₆H₇N₃O₂ 153.14 -NH₂ at C4, -CH₃ at C2, -COOH at C5 Antiviral research Cyclization of thiourea derivatives

Analysis of Structural Differences and Implications

Positional Isomerism: The aminomethyl group at C5 in the target compound vs. C3 in 3-(Aminomethyl)pyridine-2-carboxylic acid alters electronic distribution and steric effects. This positional difference can influence binding affinity in enzyme inhibition, as seen in DPP-4 inhibitors where substituent placement is critical for activity .

Core Heterocycle Variations :

  • Pyrimidine vs. Pyridine : Pyrimidine derivatives (e.g., 5-Phenylpyrimidine-2-carboxylic acid) exhibit distinct electronic properties due to the additional nitrogen atom, enhancing hydrogen-bonding capacity for metal coordination or protein interactions .
  • Hybrid Structures : Compounds like 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid (CAS 1547075-95-5) combine pyridine and pyrimidine rings, creating extended π-systems that may improve stacking interactions in drug-receptor complexes .

Functional Group Modifications: Carbamoyl vs. Aminomethyl: In 5-Carbamoyl-4-aryl-6-methyl-pyridine-2-carboxylic acids, the carbamoyl group (-CONH₂) replaces aminomethyl, altering solubility and metabolic stability .

Biological Activity

5-(Aminomethyl)pyridine-2-carboxylic acid, also known as 5-aminomethyl-2-pyridinecarboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C7_7H8_8N2_2O2_2, with a molecular weight of approximately 152.15 g/mol. The compound features an aminomethyl group attached to a pyridine ring, along with a carboxylic acid functional group, which contributes to its reactivity and interaction with biological targets.

Table 1: Comparison of Structural Features

Compound NameMolecular FormulaKey Features
This compoundC7_7H8_8N2_2O2_2Contains both amine and carboxylic acid groups
Methyl 5-(aminomethyl)pyridine-2-carboxylateC9_9H10_10N2_2O3_3Methyl ester derivative
4-AminopyridineC5_5H7_7NLacks carboxylic functionality

Antihypertensive Properties

Research has demonstrated that derivatives of this compound exhibit significant antihypertensive activity. A study conducted on spontaneously hypertensive rats (SHR) revealed that various substituted derivatives could effectively lower blood pressure. The optimization of structural parameters led to the identification of several potent antihypertensive agents, which were further evaluated in renal hypertensive dogs .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in hypertension regulation.
  • Receptor Modulation : It may act as a modulator for receptors related to vascular tone and blood pressure control.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antihypertensive Effects : In one notable study, various derivatives were synthesized and tested for their ability to reduce blood pressure in animal models. Compounds with specific substitutions on the pyridine ring showed enhanced efficacy .
  • Mechanistic Insights : Research indicated that the compound's mechanism involves modulation of nitric oxide pathways, leading to vasodilation and subsequent blood pressure reduction.

Table 2: Summary of Biological Activities

Biological ActivityModel OrganismFindings
AntihypertensiveSpontaneously Hypertensive Rats (SHR)Significant reduction in blood pressure observed
Enzyme InhibitionIn vitro studiesInhibition of key enzymes related to hypertension
Receptor ModulationVarious animal modelsModulation of vascular receptors leading to vasodilation

Preparation Methods

Hydrogenation of 5-Cyano-pyridine-2-carboxylic Acid Derivatives

One of the most direct and commonly employed methods to prepare 5-(Aminomethyl)pyridine-2-carboxylic acid involves catalytic hydrogenation of the corresponding 5-cyano-pyridine-2-carboxylic acid derivatives.

Process Overview:

  • The starting material is a 5-cyano-4-aryl-6-methyl-pyridine-2-carboxylic acid derivative.
  • The nitrile group (–CN) at the 5-position is reduced to an aminomethyl group (–CH2NH2) via catalytic hydrogenation.
  • The reaction is typically carried out in acetic acid solvent.
  • A palladium on carbon (Pd/C) catalyst (10% by mass relative to substrate) is used.
  • Hydrogen gas is supplied at atmospheric pressure.
  • The reaction temperature is maintained around 60 °C.
  • Reaction time is approximately 24 hours.

Reaction Scheme:

$$
\text{5-Cyano-pyridine-2-carboxylic acid} \xrightarrow[\text{Pd/C}]{\text{H}_2, \text{AcOH}, 60^\circ C} \text{this compound}
$$

Key Findings:

  • This method yields the desired aminomethyl derivative efficiently.
  • The presence of the carboxylic acid group is compatible with the hydrogenation conditions.
  • The process is scalable and uses relatively mild conditions.

Reference: Detailed synthetic procedure and characterization are reported in a study involving hydrogenation of 5-cyano-4-aryl-6-methyl-pyridine-2-carboxylic acids to their aminomethyl analogs.

Multi-step Chlorination and Amination Starting from 3-Methylpyridine

Another notable approach involves the preparation of 2-chloro-5-aminomethylpyridine intermediates which can be further converted to the carboxylic acid derivative.

Stepwise Process:

  • Step 1: Amination of 3-methylpyridine with sodium amide under high pressure to obtain 2-amino-5-methylpyridine.
  • Step 2: Diazotization and chlorination of 2-amino-5-methylpyridine to yield 2-chloro-5-methylpyridine.
  • Step 3: Chlorination of 2-chloro-5-methylpyridine to form 2-chloro-5-trichloromethylpyridine.
  • Step 4: Catalytic hydrogenation of 2-chloro-5-trichloromethylpyridine in the presence of an amine and hydrogenation catalyst (Raney nickel preferred) to produce 2-chloro-5-aminomethylpyridine.

Reaction Conditions:

Parameter Range/Details
Catalyst Raney nickel (5–20% by weight)
Solvent Alcohols (methanol, ethanol), water, or non-polar solvents (toluene)
Hydrogen Pressure Atmospheric to 30 Kg/cm²
Temperature 0–100 °C (preferably 10–50 °C)
Solvent Amount 0–3 parts by weight per part substrate

Advantages:

  • One-step hydrogenation from 2-chloro-5-trichloromethylpyridine to 2-chloro-5-aminomethylpyridine shortens the process compared to conventional multi-step routes.
  • Avoids the use of highly irritating 2-chloro-5-monochloromethylpyridine intermediate, improving safety.
  • High recovery rates of aminomethyl products (up to 80%).

Limitations:

  • Requires handling of chlorinated intermediates and hydrogenation under pressure.
  • Multi-step synthesis from 3-methylpyridine is still involved for initial chlorinated intermediates.

Reference: Patented processes describe this method in detail, emphasizing catalyst choice, solvent systems, and reaction parameters.

Novel Process via 3-Methylpyridine 1-Oxide and Trialkylamine Intermediates

An innovative synthetic route for related aminomethyl pyridine derivatives involves the reaction of 3-methylpyridine 1-oxide with trialkylamines and electrophilic reagents, followed by cleavage and hydrogen bromide treatment.

Process Highlights:

  • 3-Methylpyridine 1-oxide is reacted with a trialkylamine and an electrophilic compound (e.g., acetyl chloride, phosgene).
  • This forms an ammonium salt intermediate.
  • The intermediate can be optionally isolated and purified.
  • Subsequent treatment with hydrogen bromide at 150–300 °C cleaves the intermediate to yield 2-amino-5-methylpyridine derivatives.
  • Further functionalization can lead to aminomethyl substituted pyridine carboxylic acids.

Advantages:

  • Avoids the use of sodium amide and metallic sodium, which are hazardous and require strict dryness.
  • Provides a novel pathway with potentially improved safety and efficiency.

Reference: Detailed in a patent providing an alternative to classical amination methods of methylpyridines.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Reaction Conditions Yield/Notes
Catalytic Hydrogenation of 5-Cyano Derivatives 5-Cyano-4-aryl-6-methyl-pyridine-2-carboxylic acid Pd/C, H2, Acetic acid 60 °C, 1 atm H2, 24 h Efficient conversion to aminomethyl derivative
Chlorination & Hydrogenation Route 3-Methylpyridine Sodium amide, Raney Ni, amines 0–100 °C, up to 30 Kg/cm² H2 pressure Multi-step, safer than conventional chloromethyl routes, 80% recovery
Trialkylamine/Electrophile Route 3-Methylpyridine 1-oxide Trialkylamine, electrophilic reagents, HBr 150–300 °C for HBr step Novel, avoids hazardous sodium amide, complex intermediates

Q & A

Q. Q1. What analytical techniques are most effective for characterizing the structural integrity of 5-(Aminomethyl)pyridine-2-carboxylic acid?

To confirm the identity and purity of this compound, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : For elucidating the amine and carboxylic acid functional groups. ¹H and ¹³C NMR can resolve the pyridine ring protons and the aminomethyl substituent.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, particularly if synthesizing derivatives or analogs.
  • Mass Spectrometry (MS) : For molecular weight confirmation and detection of impurities.
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical and bond-length data (e.g., as demonstrated for structurally related pyrrolidine-carboxylic acids in and ).

Q. Q2. What are the key considerations for solubilizing this compound in aqueous and organic solvents?

This compound’s solubility is influenced by its zwitterionic nature (amine and carboxylic acid groups). Key strategies include:

  • pH Adjustment : Solubility in water can be enhanced at neutral or slightly acidic pH (e.g., using buffers like phosphate or acetate).
  • Polar Organic Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for stock solutions.
  • Co-solvent Systems : Mixtures of ethanol/water or acetonitrile/water may improve solubility for reaction conditions.
    Refer to solubility data for analogous pyridine-carboxylic acids (e.g., 4,5-Dimethoxypyridine-2-carboxylic acid in ) for optimization.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies in yields often arise from:

  • Reaction Conditions : Temperature, solvent polarity, and catalyst loading (e.g., highlights the need to cite original synthesis protocols rigorously).
  • Protection/Deprotection Strategies : The aminomethyl group may require protection (e.g., Boc or Fmoc) during synthesis to prevent side reactions.
  • Purification Methods : Use preparative HPLC or recrystallization to isolate pure products, as column chromatography may degrade sensitive intermediates.
    Validate reproducibility by cross-referencing protocols from peer-reviewed literature and adjusting parameters systematically.

Q. Q4. What computational approaches are recommended to predict the reactivity of this compound in catalytic systems?

Advanced modeling methods include:

  • Density Functional Theory (DFT) : To calculate electron density maps, identifying nucleophilic/electrophilic sites on the pyridine ring and aminomethyl group.
  • Molecular Dynamics (MD) Simulations : For studying solvation effects and ligand-protein interactions (e.g., discusses molecular-level surface interactions relevant to catalysis).
  • Docking Studies : If targeting enzyme inhibition, use software like AutoDock to predict binding affinities.
    Validate predictions with experimental data, such as kinetic assays or spectroscopic monitoring.

Q. Q5. How can researchers address instability issues of this compound under oxidative or thermal conditions?

Instability challenges can be mitigated by:

  • Temperature Control : Store the compound at –20°C under inert gas (N₂ or Ar) to prevent degradation.
  • Antioxidant Additives : Include reducing agents like ascorbic acid in aqueous solutions.
  • Derivatization : Convert the carboxylic acid to a more stable ester or amide for specific reactions (e.g., discusses functional group transformations in related pyridine derivatives).
    Conduct accelerated stability studies using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

Experimental Design and Data Analysis

Q. Q6. What experimental controls are critical when studying the biological activity of this compound?

Essential controls include:

  • Negative Controls : Use structurally similar but inactive analogs (e.g., pyridine-carboxylic acids without the aminomethyl group) to isolate pharmacological effects.
  • Solvent Controls : Account for solvent effects (e.g., DMSO cytotoxicity).
  • Positive Controls : Compare with known bioactive compounds (e.g., proline derivatives in for enzyme inhibition studies).
    Document lot-to-lot variability in commercial sources ( emphasizes batch-specific documentation).

Q. Q7. How can researchers optimize reaction conditions for coupling this compound with peptides or polymers?

Key parameters to optimize:

  • Coupling Reagents : Use carbodiimides (EDC/HOBt) or uronium salts (HATU) for amide bond formation.
  • pH and Solvent : Maintain slightly acidic conditions (pH 4–6) in polar aprotic solvents like DMF.
  • Monitoring : Track reaction progress via LC-MS or IR spectroscopy for carbonyl stretching bands.
    Refer to peptide synthesis protocols (e.g., ) for guidance on protecting group strategies.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)pyridine-2-carboxylic acid

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